

Tanerasertib experimental variability and reproducibility

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Compound of Interest

Compound Name: *Tanerasertib*

Cat. No.: *B15606804*

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Tanerasertib Technical Support Center

Welcome to the **Tanerasertib** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of **Tanerasertib**, a potent and selective inhibitor of AKT1 E17K. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Tanerasertib**?

A1: **Tanerasertib** is a potent, highly mutant-selective, allosteric inhibitor of AKT1 E17K.^[1] It demonstrates covalent attachment to the AKT1 E17K protein.^[1]

Q2: What is the selectivity profile of **Tanerasertib**?

A2: **Tanerasertib** exhibits significant selectivity for the AKT1 E17K mutant over wild-type (WT) AKT isoforms. It is 22-fold selective over WT AKT1 and 140-fold selective over WT AKT2.^[1]

Q3: What are the recommended storage conditions for **Tanerasertib**?

A3: For long-term storage, it is recommended to store **Tanerasertib** as a solid, dry powder at -20°C for months to years. For short-term storage of a few days to weeks, 0-4°C is acceptable. Stock solutions should be stored at -20°C.

Q4: In which solvents is **Tanerasertib** soluble?

A4: While specific solubility data for **Tanerasertib** is not extensively published, similar kinase inhibitors are typically soluble in organic solvents like DMSO. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

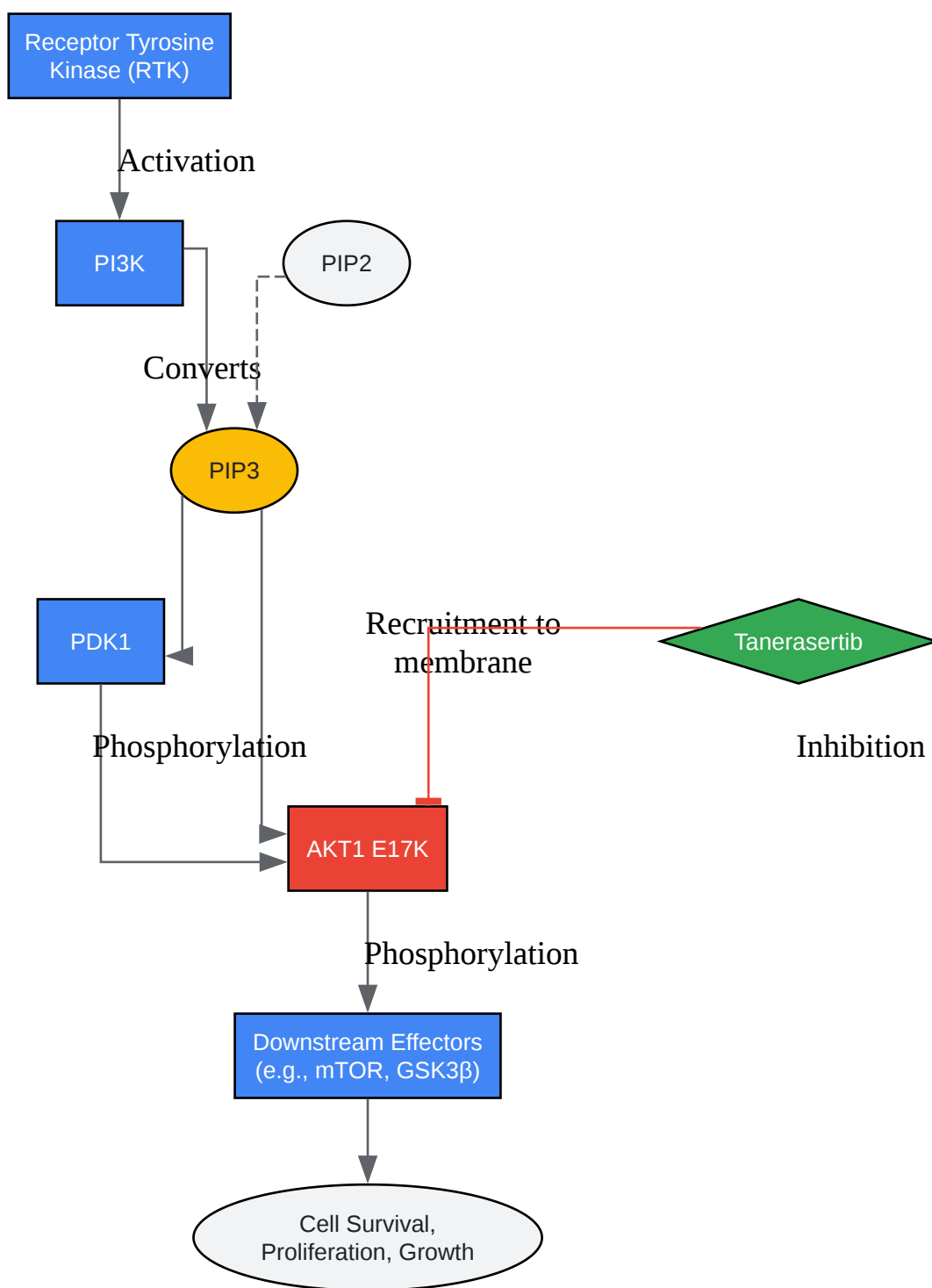
Quantitative Data Summary

The following table summarizes the available quantitative data for **Tanerasertib**. Researchers should note that IC50 and EC50 values can vary between different cell lines and experimental conditions.

Parameter	Value	Target/Cell Line	Notes
IC50	< 15 nM	AKT1 E17K	In vitro kinase assay. [2][3]
EC50	7 nM	Not specified	Cell-based assay.[1]
Selectivity vs. WT AKT1	22-fold	-	[1]
Selectivity vs. WT AKT2	140-fold	-	[1]

Signaling Pathway

The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by **Tanerasertib**.

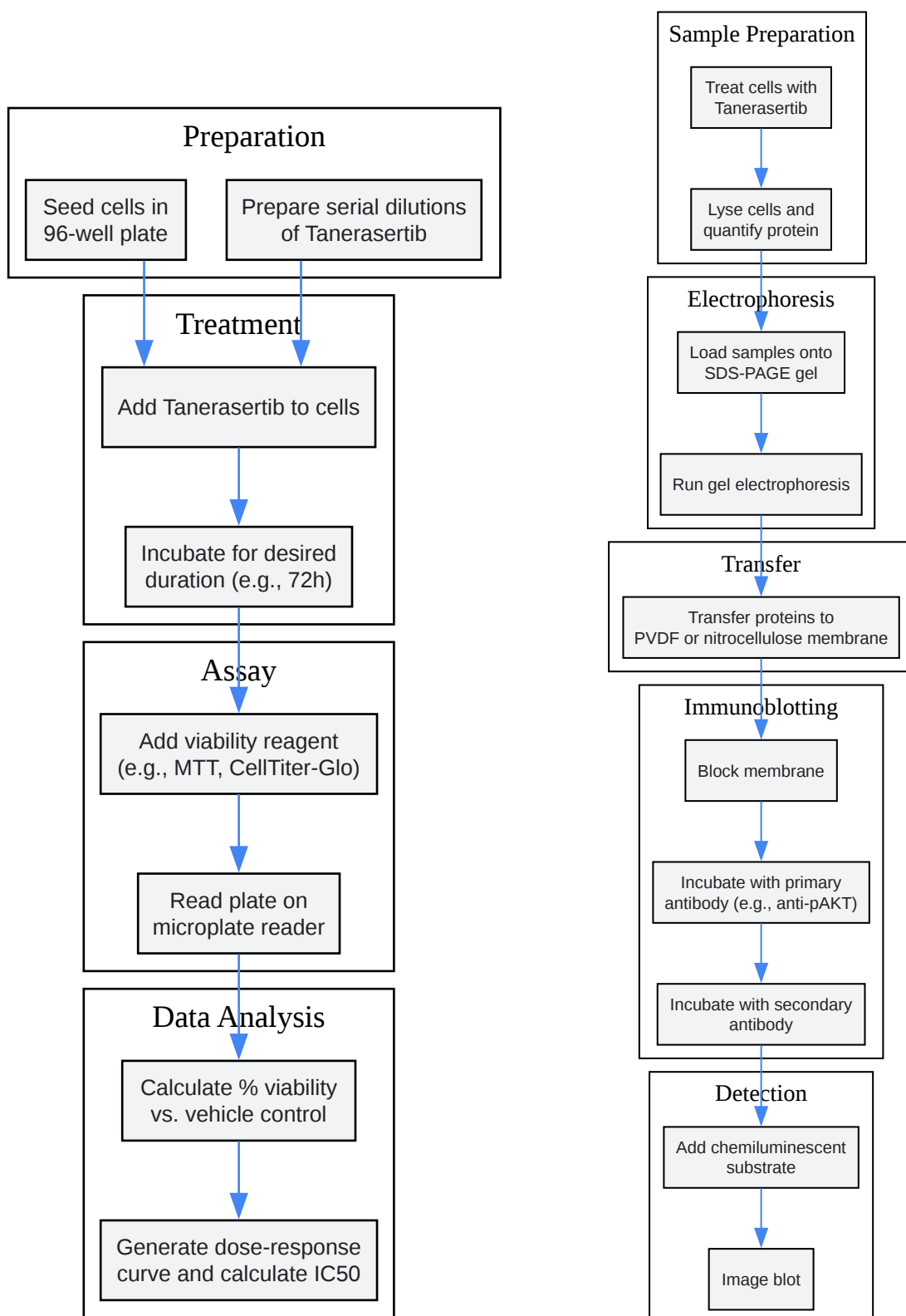


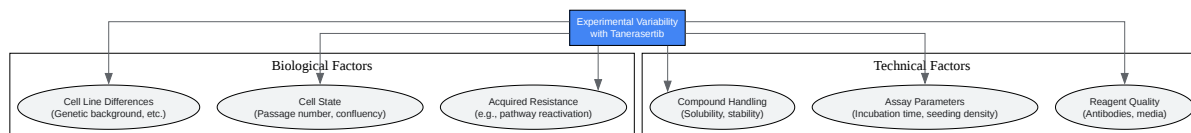
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PI3K/AKT signaling pathway and **Tanerasertib**'s point of inhibition.

Experimental Variability and Reproducibility: Troubleshooting Guides

Cell Viability Assays (e.g., MTT, CellTiter-Glo)





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References

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